molecular formula C21H19N3O5S2 B2661605 4-(2-(4-(Pyrrolidin-1-ylsulfonyl)benzamido)thiazol-4-yl)benzoic acid CAS No. 941984-68-5

4-(2-(4-(Pyrrolidin-1-ylsulfonyl)benzamido)thiazol-4-yl)benzoic acid

Cat. No.: B2661605
CAS No.: 941984-68-5
M. Wt: 457.52
InChI Key: WKMPZKJYBHHNHK-UHFFFAOYSA-N
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Description

4-(2-(4-(Pyrrolidin-1-ylsulfonyl)benzamido)thiazol-4-yl)benzoic acid is a potent and selective inhibitor of the tankyrase enzymes (TNKS1 and TNKS2), which are members of the poly(ADP-ribose) polymerase (PARP) family. This compound functions by competitively binding to the NAD+ site of tankyrases, thereby inhibiting their poly-ADP-ribosylation activity. This action stabilizes AXIN, a critical component of the β-catenin destruction complex, leading to the downregulation of the Wnt/β-catenin signaling pathway, a key pathway frequently dysregulated in cancer and fibrotic diseases. Its primary research value lies in its application as a chemical tool to probe the complex biology of Wnt signaling Source . Researchers utilize this inhibitor to investigate novel therapeutic strategies in oncology, particularly for cancers driven by Wnt pathway activation, such as colorectal cancer. Furthermore, its role in stabilizing AXIN makes it a valuable compound for studying pathological fibrotic processes, including pulmonary and liver fibrosis, where Wnt signaling is implicated Source . The compound provides a critical means to explore tankyrase-specific functions separate from other PARP family members, offering insights into telomere homeostasis, glucose metabolism, and cellular senescence.

Properties

IUPAC Name

4-[2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5S2/c25-19(15-7-9-17(10-8-15)31(28,29)24-11-1-2-12-24)23-21-22-18(13-30-21)14-3-5-16(6-4-14)20(26)27/h3-10,13H,1-2,11-12H2,(H,26,27)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKMPZKJYBHHNHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-(Pyrrolidin-1-ylsulfonyl)benzamido)thiazol-4-yl)benzoic acid typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Formation of Pyrrolidin-1-ylsulfonyl Benzamide: This step involves the reaction of pyrrolidine with sulfonyl chloride to form pyrrolidin-1-ylsulfonyl chloride, which is then reacted with benzamide.

    Thiazole Ring Formation: The next step involves the formation of the thiazole ring through cyclization reactions involving appropriate thioamide and halogenated precursors.

    Coupling with Benzoic Acid: The final step involves coupling the thiazole derivative with benzoic acid under suitable conditions, such as using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-(Pyrrolidin-1-ylsulfonyl)benzamido)thiazol-4-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-(2-(4-(Pyrrolidin-1-ylsulfonyl)benzamido)thiazol-4-yl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-(4-(Pyrrolidin-1-ylsulfonyl)benzamido)thiazol-4-yl)benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

a. 4-(3-Chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic Acid ()

  • Key differences: Replaces the thiazole ring with a β-lactam (azetidinone) core. Features a nitro substituent on the phenyl group instead of a pyrrolidine sulfonyl.
  • Nitro groups may confer redox activity but increase toxicity risks.

b. 4-Benzyl-2-{4-[(4-bromophenyl)sulfonyl]phenyl}-1,3-oxazol-5(4H)-one ()

  • Key differences :
    • Substitutes thiazole with an oxazole ring (oxygen instead of sulfur).
    • Uses a bromophenyl sulfonyl group rather than pyrrolidine sulfonyl.
  • Implications: Oxazole’s higher electronegativity may alter electronic distribution and binding affinity.

Functional Group Modifications

a. Methotrexate Related Compounds ()

  • Examples: USP Methotrexate Related Compound B: Contains a pteridinyl-methylamino-benzamido-pentanedioic acid backbone. USP Methotrexate Related Compound E: Features a methylamino-benzoic acid linkage.
  • Key differences :
    • Lack thiazole or oxazole cores; instead, rely on pteridinyl or dihydropteridinyl systems.
    • Designed for antifolate activity, targeting dihydrofolate reductase (DHFR).
  • Implications :
    • The target compound’s thiazole and pyrrolidine sulfonyl groups may shift its mechanism away from classical antifolate action.

Substituent Effects

a. Sulfonyl Group Variations

b. Carboxylic Acid Positioning

  • The target compound’s benzoic acid is para to the thiazole, similar to compounds in and 3. This alignment maximizes conjugation and steric accessibility for interactions.

Comparative Data Table

Compound Name Key Structural Features Heterocycle Sulfonyl Group Functional Groups Reference
Target Compound Thiazole, pyrrolidine sulfonyl, benzoic acid Thiazole Pyrrolidin-1-ylsulfonyl Benzamido, carboxylic acid N/A
4-(3-Chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic acid β-lactam, nitro group Azetidinone None Nitro, carboxylic acid
4-Benzyl-2-{4-[(4-bromophenyl)sulfonyl]phenyl}-1,3-oxazol-5(4H)-one Oxazole, bromophenyl sulfonyl Oxazole (4-Bromophenyl)sulfonyl Acylated amino acid, oxazolone
USP Methotrexate Related Compound E Pteridinyl, methylamino-benzoic acid None None Pteridinyl, carboxylic acid

Research Implications

  • Synthetic Flexibility : The target compound’s design allows modular substitutions (e.g., varying sulfonyl groups or heterocycles) to optimize solubility, stability, or target engagement.
  • Biological Potential: While methotrexate derivatives () target DHFR, the thiazole-pyrrolidine sulfonyl scaffold may explore novel targets, such as kinases or GPCRs, given thiazole’s prevalence in kinase inhibitors.
  • Physicochemical Properties : Compared to bromophenyl sulfonyl derivatives (), the pyrrolidine sulfonyl group likely improves aqueous solubility, critical for oral bioavailability.

Biological Activity

The compound 4-(2-(4-(Pyrrolidin-1-ylsulfonyl)benzamido)thiazol-4-yl)benzoic acid, a complex heterocyclic molecule, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H21N3O3S\text{C}_{19}\text{H}_{21}\text{N}_{3}\text{O}_{3}\text{S}

This structure features a thiazole ring, a sulfonamide group, and a benzoic acid moiety, which are significant for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Effects : The compound has shown promising results against various bacterial strains.
  • Antitumor Activity : Preliminary studies suggest potential efficacy in inhibiting tumor cell proliferation.
  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in pathological processes.

Antimicrobial Activity

Recent studies have focused on the antimicrobial properties of similar pyrrole and thiazole derivatives. For instance, pyrrole benzamide derivatives demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

CompoundMIC (μg/mL)Target Bacteria
Pyrrole Benzamide Derivative3.12 - 12.5Staphylococcus aureus
Control (Ciprofloxacin)2Staphylococcus aureus

Antitumor Activity

The antitumor potential of compounds with similar structures has been explored in various studies. For example, certain thiazole derivatives have been reported to inhibit cancer cell lines effectively. A study indicated that compounds with a similar backbone showed IC50 values in the low micromolar range, suggesting that further optimization could enhance their efficacy .

The biological activity of 4-(2-(4-(Pyrrolidin-1-ylsulfonyl)benzamido)thiazol-4-yl)benzoic acid may be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Compounds with thiazole and sulfonamide groups often interact with enzymes involved in metabolic pathways.
  • Disruption of Cell Membrane Integrity : Antimicrobial agents typically compromise bacterial cell membranes, leading to cell lysis.
  • Modulation of Signaling Pathways : The compound may influence pathways related to cell growth and apoptosis.

Case Studies

  • Study on Antimicrobial Activity : A recent investigation into pyrrole-based compounds revealed that they significantly inhibited the growth of resistant bacterial strains, supporting the hypothesis that modifications in the sulfonamide group could enhance activity .
  • Antitumor Research : In vitro studies demonstrated that similar compounds induced apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .

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